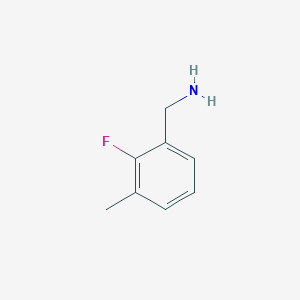

2-Fluoro-3-methylbenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMINSMPNANRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717119 | |

| Record name | 1-(2-Fluoro-3-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93071-80-8 | |

| Record name | 1-(2-Fluoro-3-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-3-methylbenzylamine for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

2-Fluoro-3-methylbenzylamine is a substituted aromatic amine that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a fluorine atom and a methyl group on the benzene ring—impart specific physicochemical properties that are highly sought after in the design of novel bioactive compounds. The presence of the fluorine atom, in particular, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making it a powerful tool for medicinal chemists in the lead optimization phase of drug discovery.[1][2][3][4]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis and purification protocols, spectroscopic data for characterization, reactivity profile, and established applications in drug discovery. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. While experimentally determined data for this compound is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 93071-80-8 | [5][6] |

| Molecular Formula | C₈H₁₀FN | [6] |

| Molecular Weight | 139.17 g/mol | [6] |

| Physical Form | Liquid | [7] |

| Purity | Typically >95% | [7] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [7] |

Synthesis and Purification: From Nitrile to Amine

The most common and direct synthetic route to this compound is the reduction of its corresponding nitrile, 2-fluoro-3-methylbenzonitrile. This precursor is readily available from commercial suppliers.[8][9] Several well-established reduction methods can be employed, each with its own advantages and considerations regarding scalability, safety, and functional group tolerance.

Logical Framework for Synthesis

Caption: Synthetic pathways to this compound.

Experimental Protocol: Lithium Aluminum Hydride (LAH) Reduction

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the reduction of 2-fluoro-3-methylbenzonitrile using lithium aluminum hydride (LAH). This method is highly effective for the complete reduction of nitriles to primary amines.

I. Materials and Equipment

-

2-fluoro-3-methylbenzonitrile

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

10% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

II. Step-by-Step Procedure

-

Reaction Setup: In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (10 volumes relative to the nitrile).

-

Addition of Nitrile: Cool the LAH suspension to 0°C using an ice bath. Dissolve 2-fluoro-3-methylbenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C with an ice bath. Cautiously and sequentially add deionized water (1 volume), 10% aqueous NaOH solution (1.5 volumes), and then deionized water again (3 volumes). This procedure is crucial for the safe decomposition of excess LAH and the formation of a granular precipitate.

-

Work-up: Stir the resulting suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite® in a Büchner funnel and wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

III. Purification

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization: The Fingerprint of a Molecule

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), the methyl protons (CH₃), and the amine protons (NH₂). The aromatic protons will exhibit splitting patterns influenced by both the fluorine and methyl substituents.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms attached to or near the fluorine atom will show characteristic splitting due to C-F coupling.

Expected IR Spectral Data

The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl/methylene groups, and C=C stretching of the aromatic ring.

Expected Mass Spectrometry Data

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (139.17 g/mol ). Fragmentation patterns will likely involve the loss of the amino group and benzylic cleavage.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily governed by the nucleophilic nature of the primary amine group. It readily participates in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Key Reactions

-

Amide Formation: Reacts with carboxylic acids, acid chlorides, and anhydrides to form the corresponding amides.

-

Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

-

N-Alkylation and N-Arylation: The amine can be alkylated or arylated to produce secondary and tertiary amines.

-

Sulfonamide Formation: Reacts with sulfonyl chlorides to yield sulfonamides.

Workflow for Application in Medicinal Chemistry

Caption: Common synthetic applications of this compound.

Role in Drug Discovery

The incorporation of the 2-fluoro-3-methylbenzyl moiety into drug candidates can be a strategic move to fine-tune their pharmacological properties. While specific examples of marketed drugs containing this exact fragment are not prevalent in the public domain, the use of substituted benzylamines, and particularly fluorinated ones, is a common strategy in medicinal chemistry. For instance, related fluorobenzylamines are key components in compounds developed as therapeutic agents for a range of conditions, including those targeting the central nervous system.[10][11] The fluorine atom can block metabolic oxidation at the ortho position, thereby increasing the compound's half-life, and the methyl group can provide steric bulk that may enhance selectivity for a particular biological target.

Safety, Handling, and Disposal: A Researcher's Responsibility

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of key safety considerations and should be supplemented with a thorough review of the material safety data sheet (MSDS) before use.[7][12]

Hazard Identification

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[12]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

-

First Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[7][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a key synthetic intermediate with significant potential for the development of novel pharmaceuticals and other high-value chemical entities. Its unique substitution pattern offers a strategic advantage in modulating the properties of target molecules. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and safe handling. As research in medicinal chemistry continues to evolve, the demand for such well-defined and functionalized building blocks is expected to grow, further solidifying the importance of this compound in the chemist's toolbox.

References

-

AB464126 | CAS 93071-80-8. (n.d.). abcr Gute Chemie. Retrieved January 5, 2026, from [Link]

-

2-氟-3-甲基苄胺. (n.d.). 玉函医药. Retrieved January 5, 2026, from [Link]

-

2-Fluoro-N-methylbenzylamine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree. (2017). Google Patents.

- Benzenesulfonamide compounds and their use as therapeutic agents. (2020). Google Patents.

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

COMPOUNDS. (n.d.). European Patent Office. Retrieved January 5, 2026, from [Link]

-

This compound,93071-80-8. (n.d.). Allfluoro pharmaceutical co .ltd. Retrieved January 5, 2026, from [Link]

- Process for the production of 2- [4 - ( 3- and 2-fluorobenzyloxy) benzylamino] propan amides. (n.d.). Google Patents.

-

2-Fluoro-3-methylbenzonitrile. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). PubMed. Retrieved January 5, 2026, from [Link]

-

Antibacterial medicinal compositions. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (n.d.). Espacenet. Retrieved January 5, 2026, from [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers. Retrieved January 5, 2026, from [Link]

-

3-Fluorobenzylamine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological applications of fluoro-modified nucleic acids. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

Sources

- 1. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological applications of fluoro-modified nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | 93071-80-8 [chemicalbook.com]

- 6. This compound CAS#: 93071-80-8 [m.chemicalbook.com]

- 7. This compound | 93071-80-8 [sigmaaldrich.com]

- 8. 2-Fluoro-3-methylBenzonitrile CAS#: 185147-07-3 [m.chemicalbook.com]

- 9. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]

- 11. EP2029524B1 - Process for the production of 2- [4 - ( 3- and 2-fluorobenzyloxy) benzylamino] propan amides - Google Patents [patents.google.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to 2-Fluoro-3-methylbenzylamine: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. Its unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. 2-Fluoro-3-methylbenzylamine emerges as a key building block in this context, offering a versatile platform for the synthesis of novel therapeutics. This guide provides an in-depth exploration of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 93071-80-8, possesses a distinct substitution pattern on the benzene ring that imparts specific chemical characteristics.[1][2][3] The ortho-fluoro and meta-methyl groups create a unique electronic and steric environment around the benzylic amine, influencing its reactivity and intermolecular interactions.

The molecular structure of this compound is depicted below:

Caption: Chemical structure of this compound.

| Property | Value | Source/Notes |

| Molecular Formula | C8H10FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| CAS Number | 93071-80-8 | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | ~145 °C (estimated) | Estimated based on the isomer 4-Fluoro-3-methylbenzylamine.[4] |

| Density | ~1.059 g/mL (estimated) | Estimated based on the isomer 4-Fluoro-3-methylbenzylamine.[4] |

| Solubility | Soluble in common organic solvents. | General chemical knowledge. |

| pKa (of conjugate acid) | ~9.0 (estimated) | Estimated based on the pKa of benzylamine and the electronic effects of the fluoro and methyl substituents. |

Synthesis of this compound: A Methodological Overview

The primary and most efficient route to this compound is through the reduction of the corresponding nitrile, 2-fluoro-3-methylbenzonitrile. This transformation can be achieved via several robust methods, with catalytic hydrogenation and chemical reduction using metal hydrides being the most prevalent in both laboratory and industrial settings.

Synthesis Pathway Overview

Sources

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Fluoro-3-methylbenzylamine

This guide provides a comprehensive technical overview of this compound, a valuable fluorinated building block for researchers in drug discovery and medicinal chemistry. We will delve into its chemical identity, a robust synthesis protocol, methods for structural confirmation, and its strategic application in the development of novel therapeutics.

This compound is a substituted aromatic amine that combines the structural features of a benzylamine scaffold with the unique electronic properties of a fluorine atom. This combination makes it a versatile intermediate for introducing specific physicochemical characteristics into target molecules.

Its fundamental identifiers and properties are summarized below. While some physical properties like boiling point are not widely published in peer-reviewed literature, the provided data is based on supplier information and computational predictions, offering a reliable baseline for laboratory use.

| Property | Value | Source |

| CAS Number | 93071-80-8 | [1][2][3] |

| Molecular Formula | C₈H₁₀FN | [1][3] |

| Molecular Weight | 139.17 g/mol | [1][3] |

| Appearance | Clear Liquid | [4] |

| SMILES | NCC1=CC=CC(C)=C1F | [3] |

| InChI Key | PTMINSMPNANRIO-UHFFFAOYSA-N | [3] |

Synthesis and Purification Protocol

The most direct and reliable method for the preparation of this compound is the chemical reduction of its corresponding nitrile, 2-fluoro-3-methylbenzonitrile. This transformation is a cornerstone of amine synthesis, valued for its high yield and efficiency. The following protocol utilizes Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of cleanly converting nitriles to primary amines.

Causality of Experimental Choices:

-

Reducing Agent : LiAlH₄ is chosen over other hydrides like NaBH₄ because it is strong enough to reduce the highly stable nitrile functional group.

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the reaction solvent because it is aprotic and can solvate the LiAlH₄ complex without reacting with it. The absence of water is critical to prevent violent quenching of the reagent and to ensure the reaction proceeds to completion.

-

Workup Procedure : The sequential addition of water and sodium hydroxide (Fieser workup) is a standard and safe method for quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid, which simplifies the purification of the final product.

Experimental Workflow: Nitrile Reduction

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup : To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous THF. Cool the flask to 0°C in an ice bath.

-

Addition of Precursor : Dissolve 2-fluoro-3-methylbenzonitrile (1.0 eq., CAS 185147-07-3) in anhydrous THF and add it to the dropping funnel.[5] Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting nitrile spot is no longer visible.

-

Workup/Quenching : Cool the reaction mixture back to 0°C. Cautiously and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A white, granular precipitate of aluminum salts should form.

-

Isolation and Purification : Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with additional THF. Combine the filtrates and concentrate them under reduced pressure to yield the crude amine. The product can be purified further by vacuum distillation or column chromatography on silica gel.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides an unambiguous structural confirmation. The fluorine atom offers a unique spectroscopic handle, making ¹⁹F NMR an especially powerful tool.[6][7]

| Technique | Characteristic Signature |

| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F couplings. - A singlet for the benzylic CH₂ protons (~3.8-4.0 ppm). - A singlet for the methyl (CH₃) protons (~2.3 ppm). - A broad singlet for the amine (NH₂) protons, which can exchange with D₂O. |

| ¹³C NMR | - Aromatic carbons (6 signals), with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant (¹JCF ~240-250 Hz). - Other aromatic carbons will show smaller two-, three-, or four-bond C-F couplings. - Signals for the benzylic (CH₂) and methyl (CH₃) carbons. |

| ¹⁹F NMR | - A single resonance, the chemical shift of which is characteristic of a fluorine atom on an aromatic ring. This signal will likely appear as a multiplet due to coupling with nearby aromatic and benzylic protons.[8] |

| MS (EI) | - A molecular ion peak (M⁺) at m/z = 139. - A prominent fragment ion at m/z = 122, corresponding to the loss of the amino group (-NH₂). |

| IR | - N-H stretching vibrations for the primary amine at ~3300-3400 cm⁻¹. - C-H stretching for aromatic and aliphatic groups at ~2850-3100 cm⁻¹. - A strong C-F stretching band at ~1200-1250 cm⁻¹. |

Applications in Drug Discovery and Medicinal Chemistry

Benzylamines are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[9] The strategic introduction of a fluorine atom, as seen in this compound, is a widely used tactic to enhance the pharmacological profile of drug candidates.[10]

The Role of Fluorine and Methyl Substitution:

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites that are susceptible to metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Modulation of pKa : The electron-withdrawing nature of the fluorine atom lowers the pKa of the benzylamine nitrogen. This fine-tuning of basicity can be critical for optimizing a compound's solubility, cell permeability, and interaction with its biological target.

-

Binding Interactions : Fluorine can participate in unique, non-covalent interactions within a protein's binding pocket, such as hydrogen bonds or dipole-dipole interactions, which can significantly enhance binding affinity and selectivity.

-

Conformational Control : The ortho-position of the fluorine relative to the methyl group can influence the rotational barrier of the benzyl group, potentially locking the molecule into a more biologically active conformation.

This building block is an ideal starting point for synthesizing a wide array of more complex molecules, such as amides, sulfonamides, and ureas, which are common functional groups in active pharmaceutical ingredients.

Conceptual Workflow: Use as a Chemical Scaffold

Caption: Role as a versatile scaffold in library synthesis.

Safety, Handling, and Storage

Hazard Identification: Based on supplier safety data, this compound is classified as a corrosive substance.[3]

-

GHS Hazard Statement H314 : Causes severe skin burns and eye damage.[3]

This classification is consistent with many benzylamines, which are basic and can cause chemical burns upon contact.[11]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE) : Always handle this chemical inside a certified fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.

-

Dispensing : As a liquid, it should be transferred using a syringe or pipette. Avoid inhalation of vapors.

-

Spill Response : In case of a spill, neutralize with a weak acid absorbent material (e.g., sodium bisulfate) before cleaning. Ensure the area is well-ventilated.

First Aid Measures:

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

References

-

PubChem. 2-Fluoro-N-methylbenzylamine. [Link]

-

Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

PubChem. 2-Fluoro-3-methylbenzoic acid. [Link]

-

SpectraBase. 2-Fluoro-N-methylbenzylamine. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. [Link]

-

ACS Publications. Ultrafast 19F MAS NMR. [Link]

-

National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Allfluoro pharmaceutical co. ltd. This compound,93071-80-8. [Link]

-

Espacenet. CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

Arkat USA, Inc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

PubChem. 2-Fluoro-3-methylbenzonitrile. [Link]

-

ResearchGate. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

-

National Institutes of Health (NIH). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

Sources

- 1. This compound | 93071-80-8 [chemicalbook.com]

- 2. This compound CAS#: 93071-80-8 [m.chemicalbook.com]

- 3. 93071-80-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. 2-Fluoro-3-methylbenzonitrile | High-Purity Reagent [benchchem.com]

- 5. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

synthesis pathways for 2-Fluoro-3-methylbenzylamine

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methylbenzylamine

Introduction

This compound is a substituted benzylamine derivative that serves as a crucial building block in contemporary chemical research, particularly within the realms of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and a methyl group onto the phenyl ring imparts unique physicochemical properties to molecules derived from it. The fluorine atom can modulate metabolic stability, pKa, and binding interactions, while the methyl group provides steric and electronic influence. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to this compound, grounded in established chemical principles and supported by practical, field-proven insights. We will explore several robust methodologies, offering detailed experimental protocols and a comparative analysis to aid in the selection of the most appropriate route for a given research or development objective.

Chapter 1: Retrosynthetic Analysis & Strategic Overview

A retrosynthetic analysis of this compound reveals several logical disconnection points, primarily revolving around the formation of the benzylic carbon-nitrogen (C-N) bond. The key strategies can be broadly categorized into two main approaches:

-

Reductive Pathways: These methods involve the reduction of a C-N multiple bond or a nitrogen-containing functional group at the benzylic position. The key precursors for these routes are typically derived from 2-fluoro-3-methylbenzaldehyde or 2-fluoro-3-methylbenzonitrile.

-

Nucleophilic Substitution Pathways: These strategies rely on the formation of the C-N bond via an SN2 reaction, where an amine or an amine surrogate acts as the nucleophile. The essential precursor for this approach is a 2-fluoro-3-methylbenzyl halide.

The choice of strategy depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

Caption: Retrosynthetic overview for this compound.

Chapter 2: Synthesis via Reductive Pathways

Reductive methods are among the most versatile and widely used for amine synthesis due to their efficiency and the common availability of the requisite carbonyl and nitrile precursors.

Reductive Amination of 2-Fluoro-3-methylbenzaldehyde

Reductive amination is a powerful and reliable strategy that proceeds in a one-pot or two-step sequence.[1] It involves the initial condensation of an aldehyde with an ammonia source to form an imine (or iminium ion), which is then reduced in situ to the corresponding primary amine.[2][3] The key advantage is the avoidance of over-alkylation, a common issue with direct amination of halides.[2]

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[1] Unlike the more powerful sodium borohydride (NaBH₄), it is mild enough not to reduce the starting aldehyde, thus selectively reducing the more reactive protonated imine intermediate. This selectivity is crucial for a successful one-pot reaction.[2] Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, but its high toxicity and the potential generation of cyanide byproducts necessitate careful handling and workup procedures.[1]

-

Ammonia Source: Using ammonium acetate or ammonia in a suitable solvent provides the necessary nucleophile for imine formation. Acetic acid is often used as a catalyst to facilitate both imine formation and to generate the iminium ion, which is the species that is ultimately reduced.[1]

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 2-fluoro-3-methylbenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol, add acetic acid (1-2 eq).[1] Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 20 °C.[1]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M NaOH until the pH is > 10.

-

Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reduction of 2-Fluoro-3-methylbenzonitrile

The direct reduction of a nitrile group offers a straightforward, two-electron reduction to the primary amine. This method is highly effective, though it requires potent reducing agents.[4][5][6]

Causality Behind Experimental Choices:

-

Reducing Agent: Borane complexes, such as borane dimethyl sulfide (BH₃·SMe₂), are highly effective for reducing nitriles to primary amines.[7] They are generally preferred over lithium aluminum hydride (LiAlH₄) for larger-scale reactions due to their greater safety profile and easier handling. LiAlH₄ is also highly effective but requires strictly anhydrous conditions and a more cautious workup procedure due to its violent reaction with water.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent the quenching of the highly reactive hydride reagent.

Caption: Synthesis of this compound via nitrile reduction.

Experimental Protocol: Nitrile Reduction with Borane

This protocol is adapted from a procedure for a similar substituted benzylamine.[7]

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-fluoro-3-methylbenzonitrile (1.0 eq) in anhydrous THF.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add borane dimethyl sulfide complex (approx. 1.2 eq) dropwise via syringe.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-15 hours.[7]

-

Workup: Cool the reaction back to 0 °C and cautiously quench by the dropwise addition of methanol until gas evolution ceases.

-

Hydrolysis: Remove the solvent under reduced pressure. To the residue, add 2M HCl and heat to reflux for 1-2 hours to ensure complete hydrolysis of the intermediate borane-amine complex.

-

Isolation: Cool the mixture and make it basic (pH > 10) with a 6M NaOH solution. Extract the product with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine, which can be further purified.

Two-Step Synthesis via Oxime Reduction

This pathway offers an alternative to direct reductive amination. The aldehyde is first converted to a stable, often crystalline, oxime intermediate, which is then reduced in a separate step. This can be advantageous if the direct reductive amination proves to be low-yielding or if purification of the amine from the one-pot reaction mixture is challenging.

Causality Behind Experimental Choices:

-

Oxime Formation: The reaction of an aldehyde with hydroxylamine hydrochloride is a standard, high-yielding condensation reaction. A mild base like sodium acetate or pyridine is used to neutralize the HCl released from the hydroxylamine salt.[8]

-

Oxime Reduction: Sodium borohydride alone is generally ineffective for reducing oximes.[9] However, its reactivity is significantly enhanced by the addition of Lewis acids or transition metal salts like copper (II) sulfate or zirconium (IV) chloride.[9] These additives are believed to coordinate to the oxime oxygen, activating the C=N bond towards hydride attack.

Caption: Two-step synthesis via oxime formation and reduction.

Experimental Protocol: Oxime Formation and Reduction

-

Oxime Formation: Dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature or gently heat until the reaction is complete (monitored by TLC). The oxime product may precipitate and can be collected by filtration.[8]

-

Oxime Reduction: Suspend the isolated 2-fluoro-3-methylbenzaldehyde oxime (1.0 eq) in methanol. Add a solution of copper (II) sulfate pentahydrate (e.g., 0.1 eq) in water.

-

Reduction: Cool the mixture to 0 °C and add sodium borohydride (e.g., 4.0 eq) in small portions. A vigorous reaction with gas evolution will occur.

-

Reaction: After the addition, stir the reaction at room temperature for several hours.

-

Workup: Quench the reaction with ice-cold water and adjust the pH to >10 with a KOH or NaOH solution.

-

Extraction and Purification: Extract the product with dichloromethane or ethyl acetate, dry the combined organic layers, and remove the solvent. Purify the resulting amine by column chromatography.

Chapter 3: Synthesis via Nucleophilic Substitution

This approach builds the C-N bond through an SN2 reaction, which requires an electrophilic benzyl carbon and a nitrogen nucleophile. The Gabriel synthesis is the premier method in this class for producing primary amines cleanly.

The Gabriel Synthesis from 2-Fluoro-3-methylbenzyl Halide

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that plagues direct amination with ammonia.[10][11] The method utilizes the phthalimide anion as a protected form of ammonia.[12] The nitrogen in phthalimide is non-nucleophilic after the first alkylation due to the electron-withdrawing effects of the two adjacent carbonyl groups, thus preventing further reaction.[11]

Causality Behind Experimental Choices:

-

Starting Material: 2-Fluoro-3-methylbenzyl bromide is the ideal substrate.[13][14][15] Benzyl bromides are more reactive SN2 electrophiles than the corresponding chlorides, leading to faster and more efficient alkylation of the phthalimide anion.

-

Deprotection: The final step involves liberating the desired amine from the N-alkylated phthalimide intermediate. While acidic or basic hydrolysis is possible, it often requires harsh conditions.[10] The Ing-Manske procedure, using hydrazine (N₂H₄), is the most common and generally milder method.[10][16] It proceeds via nucleophilic attack of hydrazine on one of the carbonyls, leading to the formation of a very stable phthalhydrazide precipitate, which simplifies product isolation.[10]

Caption: The Gabriel synthesis of primary amines.

Experimental Protocol: Gabriel Synthesis

-

N-Alkylation: Add 2-fluoro-3-methylbenzyl bromide (1.0 eq) to a suspension of potassium phthalimide (1.05 eq) in anhydrous dimethylformamide (DMF). Heat the mixture (e.g., to 80-100 °C) and stir for several hours until TLC analysis indicates the consumption of the benzyl bromide.[17]

-

Isolation of Intermediate: Cool the reaction mixture and pour it into ice water. The N-alkylated phthalimide product will precipitate. Collect the solid by filtration, wash with water, and dry.

-

Hydrazinolysis: Suspend the dried N-(2-fluoro-3-methylbenzyl)phthalimide (1.0 eq) in ethanol. Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours.[10] A thick white precipitate of phthalhydrazide will form.

-

Workup: Cool the mixture to room temperature and acidify with dilute HCl to dissolve the primary amine. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Isolation: Make the filtrate basic (pH > 10) with NaOH or KOH solution. Extract the liberated amine with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Chapter 4: Comparative Analysis and Process Optimization

The selection of an optimal synthetic route is a critical decision guided by a multitude of practical and scientific factors.

| Pathway | Starting Material | Key Reagents | Pros | Cons | Scalability |

| Reductive Amination | 2-Fluoro-3-methylbenzaldehyde | NaBH(OAc)₃, NH₄OAc | High efficiency, one-pot procedure, avoids over-alkylation.[1][2] | Reagent cost (NaBH(OAc)₃), potential for side reactions if not controlled. | Excellent |

| Nitrile Reduction | 2-Fluoro-3-methylbenzonitrile | BH₃·SMe₂ or LiAlH₄ | Direct and often high-yielding route.[7] | Requires highly reactive/hazardous reagents and strictly anhydrous conditions. | Good (with borane) |

| Oxime Reduction | 2-Fluoro-3-methylbenzaldehyde | NH₂OH·HCl, NaBH₄/CuSO₄ | Stable intermediate, avoids direct handling of ammonia sources. | Two distinct steps, requires isolation of the oxime. | Good |

| Gabriel Synthesis | 2-Fluoro-3-methylbenzyl Bromide | K-Phthalimide, Hydrazine | Excellent for clean primary amine synthesis, avoids polyalkylation.[10][11] | Two steps, use of hydrazine, atom economy is not ideal. | Moderate to Good |

Field Insights & Optimization:

-

For Laboratory Scale & Versatility: Reductive amination is often the preferred method. It is a robust, one-pot reaction that is amenable to parallel synthesis and library generation. The availability of a wide range of substituted aldehydes makes it a highly versatile tool.

-

For Process & Scale-Up: Nitrile reduction using borane complexes presents a strong option for larger-scale synthesis due to its directness and the relatively safer handling of BH₃·SMe₂ compared to LiAlH₄.[7] The availability and cost of 2-fluoro-3-methylbenzonitrile would be a key consideration.[4]

-

When Purity is Paramount: The Gabriel synthesis, while less atom-economical, is unparalleled in its ability to produce very clean primary amines, free from secondary or tertiary amine impurities.[11][12] This is critical when the final product is a high-value active pharmaceutical ingredient (API).

-

Alternative Starting Point: The oxime reduction pathway provides a useful alternative if the aldehyde starting material is readily available but direct reductive amination proves problematic, for instance, due to competing side reactions or difficult purifications.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways, each with distinct advantages and considerations. Reductive amination of the corresponding aldehyde stands out as a highly efficient and versatile one-pot method suitable for many applications. For a more direct route, the reduction of the nitrile precursor offers high yields, while the classic Gabriel synthesis provides an excellent option for ensuring high purity by completely avoiding over-alkylation. The two-step oxime reduction pathway serves as a valuable alternative. The ultimate choice of method will be dictated by the specific requirements of the project, including scale, cost, purity specifications, and available starting materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

- Rao, H. S. P., & Senthilkumar, S. P. (2002). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Journal of Chemical Research, Synopses, (2), 80-81.

- Rios, R., et al. (2007). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 119(2), 123-127.

- Setamdideh, D., & Karimi, Z. (2013). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. Iranian Journal of Science and Technology, Transaction A: Science, 37(A2), 163-168.

- Zeynizadeh, B., & Setamdideh, D. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2993-2997.

- Lalancette, J. M., & Brindle, J. R. (1970). Reductions with sulfurated borohydrides. IV. Reduction of oximes. Canadian Journal of Chemistry, 48(5), 735-740.

- CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine. (2021).

-

Gabriel synthesis - L.S.College, Muzaffarpur. (2020). [Link]

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine. (2016).

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

-

Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amines... [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

J&K Scientific LLC. (2025). Gabriel Synthesis. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Sereda, S. V., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[18]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569.

-

NIST. (n.d.). 2-Fluoro-3-methylbenzyl bromide. [Link]

-

Oakwood Chemical. (n.d.). 2-Fluoro-3-methylbenzyl bromide. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. [Link]

-

Southern University of Science and Technology. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

- CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine. (2020).

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. (2019).

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Allfluoro pharmaceutical co .ltd. (n.d.). This compound. [Link]

- CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Fluoro-3-methylbenzonitrile | High-Purity Reagent [benchchem.com]

- 5. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-3-methylbenzonitrile | 185147-07-3 [sigmaaldrich.com]

- 7. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 2-Fluoro-3-methylbenzyl bromide [webbook.nist.gov]

- 15. 2-FLUORO-3-METHYLBENZYL BROMIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Show how Gabriel syntheses are used to prepare the following amin... | Study Prep in Pearson+ [pearson.com]

- 18. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]

physical and chemical properties of 2-Fluoro-3-methylbenzylamine

An In-depth Technical Guide to 2-Fluoro-3-methylbenzylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 93071-80-8), a fluorinated organic compound of increasing interest to the pharmaceutical and agrochemical industries. The strategic placement of fluorine and methyl groups on the benzylamine scaffold imparts unique physicochemical properties that are highly valuable in the design of novel bioactive molecules. This document details the compound's physical and chemical properties, provides a thorough spectroscopic profile, outlines plausible synthetic routes, discusses its reactivity and potential applications in drug discovery, and establishes clear protocols for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction and Strategic Importance

This compound is a substituted benzylamine derivative that serves as a critical intermediate in the synthesis of complex organic molecules.[1] The incorporation of a fluorine atom into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of properties including metabolic stability, membrane permeability, and binding affinity.[2][3] The electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, such as the primary amine in this molecule, influencing its pharmacokinetic profile.[2] The presence of the methyl group further modifies the electronic and steric properties of the aromatic ring, offering a nuanced tool for fine-tuning molecular interactions.

This guide moves beyond a simple recitation of data, aiming to provide a holistic understanding of why this compound is a valuable tool. We will explore the causality behind its reactivity, the rationale for specific analytical techniques, and its strategic application in the synthesis of next-generation chemical entities.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the bedrock of its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 93071-80-8 | [4][5] |

| Molecular Formula | C₈H₁₀FN | [4][5][6] |

| Molecular Weight | 139.17 g/mol | [4][5][6] |

| MDL Number | MFCD11045853 | [4][6] |

| InChI Key | PTMINSMPNANRIO-UHFFFAOYSA-N | [6] |

| SMILES | NCC1=CC=CC(C)=C1F | [6] |

| Appearance | Data not consistently available; typically a liquid or solid | [7] |

| Boiling Point | Data not available | |

| Density | Data not available |

Spectroscopic Characterization Workflow

Accurate structural elucidation is non-negotiable in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a definitive analytical fingerprint for this compound.

Caption: Standard workflow for spectroscopic characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the electronic environment of hydrogen atoms.

-

Aromatic Protons (δ ≈ 6.8-7.3 ppm): Three protons on the substituted benzene ring will appear in this region. Their specific shifts and coupling patterns (doublets, triplets, or multiplets) will be influenced by the positions of the fluorine, methyl, and aminomethyl groups.

-

Benzylic Protons (-CH₂NH₂, δ ≈ 3.8 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the amine.[8]

-

Methyl Protons (-CH₃, δ ≈ 2.3 ppm): A singlet for the three protons of the methyl group.[8]

-

Amine Protons (-NH₂, δ ≈ 1.5-2.0 ppm): A broad singlet corresponding to the two amine protons. The chemical shift of these protons can vary significantly with concentration and solvent due to hydrogen bonding.[9] Addition of D₂O will cause this signal to disappear, confirming its identity.[9]

IR Spectroscopy

Infrared spectroscopy is essential for identifying the functional groups present.

-

N-H Stretch (3300-3500 cm⁻¹): Primary amines typically show two distinct bands in this region, corresponding to symmetric and asymmetric stretching modes.[9]

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Absorption bands characteristic of C-H bonds on the benzene ring.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Bands corresponding to the C-H bonds of the methyl and methylene groups.

-

C=C Stretch (Aromatic) (≈ 1450-1600 cm⁻¹): Several bands indicating the presence of the aromatic ring.

-

C-N Stretch (≈ 1000-1250 cm⁻¹): Absorption corresponding to the carbon-nitrogen single bond.[9]

-

C-F Stretch (≈ 1000-1350 cm⁻¹): A strong absorption band indicating the presence of the carbon-fluorine bond.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

-

Molecular Ion Peak (M⁺): An odd-numbered molecular ion peak is expected at m/z = 139, consistent with the molecular formula C₈H₁₀FN, which contains a single nitrogen atom.[9]

-

Key Fragmentation: A prominent fragment would be the benzylic cleavage resulting in the loss of the amino group, or cleavage adjacent to the C-N bond.[9]

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is key to its effective use as a chemical intermediate.

Plausible Synthetic Pathway

A common and industrially scalable method for preparing primary amines like this compound is the reduction of the corresponding nitrile. This avoids the potential side reactions associated with reductive amination of aldehydes.

Caption: Synthetic route via nitrile reduction.

Experimental Protocol: Reduction of 2-Fluoro-3-methylbenzonitrile

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen or argon inlet.

-

Reagent Suspension: Suspend a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 2-Fluoro-3-methylbenzonitrile[10] in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum salts.

-

Extraction & Purification: Filter the resulting slurry and extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Chemical Reactivity

The reactivity is dominated by the nucleophilic primary amine and the substituted aromatic ring.

-

Amine Group: As a primary amine, it readily undergoes standard reactions such as acylation to form amides, alkylation, and condensation with aldehydes or ketones to form imines. These reactions are fundamental to its role as a building block for constructing larger, more complex molecules.

-

Aromatic Ring: The fluorine atom (ortho-para directing, deactivating) and the methyl group (ortho-para directing, activating) create a complex substitution pattern for electrophilic aromatic substitution reactions. The interplay of these groups allows for selective functionalization of the aromatic core.

Applications in Drug Discovery and Development

The unique combination of a benzylamine core, a fluorine atom, and a methyl group makes this compound a valuable scaffold in medicinal chemistry.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating this moiety can block metabolic hotspots and increase the half-life of a drug candidate.[2]

-

Modulation of Basicity: The electron-withdrawing fluorine atom lowers the pKa of the benzylamine, reducing its basicity. This can be crucial for improving oral bioavailability by preventing protonation in the stomach and enhancing cell membrane permeability.[2]

-

Versatile Intermediate: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its structure allows for the creation of molecules with tailored pharmacological activities for various therapeutic areas, including anti-inflammatory agents and treatments for neurological disorders.[11]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. The information below is summarized from available Safety Data Sheets (SDS).

Hazard Identification

| Hazard Class | GHS Classification | Precautionary Statement Codes | Source(s) |

| Skin Corrosion/Irritation | Category 1B / Category 2 | H314 / H315 | [6][7][12] |

| Serious Eye Damage/Irritation | Category 1 / Category 2A | H319 | [12][13] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335 | [12][14] |

Note: Classifications may vary slightly between suppliers.

Safe Handling Protocol

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary.[12][15]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[12][14]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[12][15]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[12][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[12][14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Consult a physician.[12][15]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

-

Store in a corrosives area, away from incompatible materials and sources of ignition.[7][15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a fluorinated aromatic ring and a reactive primary amine provides chemists with a versatile platform to address common challenges in drug development, such as metabolic instability and poor bioavailability. By understanding its physicochemical properties, spectroscopic signature, reactivity, and safety profile, researchers can confidently and effectively incorporate this valuable building block into their synthetic endeavors, accelerating the discovery of novel and improved chemical entities.

References

- 1. Cas 261951-68-2,4-FLUORO-3-METHYLBENZYLAMINE | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 93071-80-8 [chemicalbook.com]

- 5. This compound CAS#: 93071-80-8 [m.chemicalbook.com]

- 6. 93071-80-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. 4-Fluoro-3-methylbenzylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Methylbenzylamine(89-93-0) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Fluoro-3-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Fluoro-3-methylbenzylamine, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. This document consolidates essential physicochemical data, outlines a probable synthetic pathway with a detailed experimental protocol, predicts spectroscopic characteristics, and discusses its applications and safety considerations. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization and handling of this versatile chemical intermediate.

Core Molecular Attributes

This compound is a substituted benzylamine derivative. The incorporation of a fluorine atom and a methyl group onto the benzene ring imparts unique electronic and steric properties, making it a valuable synthon in the design of novel bioactive molecules and functional materials.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| CAS Number | 93071-80-8 | [1][2] |

Structural Representation

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Reduction of 2-Fluoro-3-methylbenzonitrile

The synthesis can be logically envisioned as a two-step process starting from a commercially available precursor.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Prophetic)

This protocol is adapted from established procedures for the reduction of substituted benzonitriles.[2]

Materials:

-

2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3)[3]

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with 2-fluoro-3-methylbenzonitrile dissolved in anhydrous THF.

-

Reduction: The solution is cooled to 0 °C in an ice bath. Borane dimethyl sulfide complex is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. The molar ratio of the nitrile to the reducing agent should be optimized, typically in the range of 1:1.2 to 1:1.5.[2]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until the cessation of hydrogen gas evolution.[2]

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.

Spectroscopic Characterization (Predicted)

Predictive spectroscopic data is crucial for the identification and characterization of the synthesized compound. The following are expected spectral features based on the analysis of similar structures.

¹H NMR Spectroscopy

Based on the ¹H NMR spectrum of 2-methylbenzylamine, the following proton signals are anticipated for this compound in CDCl₃:

-

Aromatic Protons (3H): A complex multiplet in the range of δ 6.9-7.3 ppm.

-

Benzylic Protons (-CH₂-): A singlet at approximately δ 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet around δ 1.6-2.0 ppm, which is exchangeable with D₂O.

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.3 ppm.[4]

¹³C NMR Spectroscopy

The anticipated chemical shifts in the ¹³C NMR spectrum would include:

-

Aromatic Carbons: Signals in the region of δ 120-140 ppm, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JC-F).

-

Benzylic Carbon (-CH₂-): A signal around δ 45-50 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, approximately at δ 15-20 ppm.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern would likely involve the loss of the amino group and benzylic cleavage.

Applications in Research and Development

Substituted benzylamines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[5] The specific substitution pattern of this compound makes it a valuable building block for several reasons:

-

Pharmaceutical Synthesis: The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound can serve as a precursor for the synthesis of kinase inhibitors, central nervous system agents, and other therapeutic molecules.

-

Agrochemical Development: In the agrochemical industry, fluorinated compounds often exhibit enhanced efficacy. This benzylamine can be used to synthesize novel pesticides and herbicides.[5]

-

Organic Synthesis: It is a versatile intermediate for the creation of more complex molecules through reactions such as N-alkylation, acylation, and condensation to form heterocycles.[5]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related isomers suggest that it should be handled with care.

Hazard Identification (Predicted):

-

Classification: Likely corrosive and may cause severe skin burns and eye damage.[6][7]

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Inhalation may cause respiratory irritation.[6][8]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated fume hood.[6]

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6][7]

-

Hygiene: Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents and acids.[7]

-

Keep the container tightly sealed.

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

References

- Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.

-

LookChem. (n.d.). Cas 261951-68-2, 4-FLUORO-3-METHYLBENZYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile. Retrieved from [Link]

-

MSDS of 4-Fluoro-3-methylbenzylamine. (2013). MSDS of 4-Fluoro-3-methylbenzylamine. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]

- 3. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylbenzylamine(89-93-0) 1H NMR [m.chemicalbook.com]

- 5. Cas 261951-68-2,4-FLUORO-3-METHYLBENZYLAMINE | lookchem [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. capotchem.cn [capotchem.cn]

The Evolving Landscape of Fluorinated Benzylamines: A Technical Guide to the Potential Biological Activities of 2-Fluoro-3-methylbenzylamine Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide delves into the promising yet underexplored class of compounds: 2-Fluoro-3-methylbenzylamine derivatives. We will explore their synthetic accessibility and potential as a versatile scaffold for the development of novel therapeutics. This document provides a comprehensive overview of their potential biological activities, including TRPV1 antagonism for analgesia, antibacterial effects via FtsZ inhibition, enzyme inhibition, and anticancer properties. Detailed, field-proven experimental protocols are provided to empower researchers to investigate these activities, alongside a discussion of the underlying scientific principles and potential structure-activity relationships.

Introduction: The Significance of the Fluorinated Benzylamine Scaffold

The benzylamine motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom, particularly on the aromatic ring, can profoundly influence the molecule's physicochemical properties. The high electronegativity and small size of fluorine can alter pKa, lipophilicity, and conformation, leading to improved pharmacological profiles. Specifically, the 2-fluoro-3-methyl substitution pattern offers a unique electronic and steric environment that warrants dedicated investigation. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this chemical space.

Synthetic Strategies for Derivative Libraries

The exploration of the biological potential of this compound derivatives hinges on the ability to generate a diverse chemical library. The primary amine functionality of the parent molecule serves as a versatile handle for a variety of chemical transformations.

General Synthetic Pathways

A library of this compound derivatives can be readily synthesized through several robust and well-established methods:

-

Amide Formation: Reaction of this compound with a variety of carboxylic acids, acid chlorides, or acid anhydrides provides access to a wide range of N-(2-fluoro-3-methylbenzyl)amides.[1][] The use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for the direct condensation of carboxylic acids with the amine under mild conditions.[1]

-

Sulfonamide Synthesis: Sulfonamides can be prepared by reacting this compound with various sulfonyl chlorides in the presence of a base.[3][4] This reaction is typically high-yielding and tolerates a wide range of functional groups on the sulfonyl chloride partner.

-

Urea Formation: The reaction of this compound with isocyanates is a straightforward method for the synthesis of unsymmetrical ureas.[5][6] Alternatively, reaction with phosgene or a phosgene equivalent followed by the addition of another amine can be employed.

-

N-Alkylation and Reductive Amination: Further diversification can be achieved through N-alkylation with alkyl halides or via reductive amination.[7][8] Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine followed by in-situ reduction, is a particularly effective method for creating secondary and tertiary amines while avoiding over-alkylation.[8][9]

The following diagram illustrates these general synthetic approaches.

Caption: Workflow for the in vitro TRPV1 antagonist calcium influx assay.

Antibacterial Activity: Targeting FtsZ

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery and a promising target for novel antibiotics. [9]Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial cell death.

This assay measures the effect of test compounds on the GTPase activity of purified FtsZ protein, which is essential for its polymerization. [10] Materials:

-

Purified FtsZ protein (e.g., from Bacillus subtilis or Escherichia coli).

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).

-

GTP solution.

-

Test compounds.

-

Phosphate detection reagent (e.g., Malachite Green-based).

-

96-well microplate and plate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the polymerization buffer, FtsZ protein, and varying concentrations of the test compounds.

-

Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.

-

Initiation: Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at 30°C for a set time (e.g., 20 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of GTPase activity for each compound concentration and calculate the IC50 value.

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterial strain. [7][11] Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).

-

Bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Test compounds.

-

Sterile 96-well microplates.

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Controls: Include a positive control (bacteria without inhibitor) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition: Dihydrofolate Reductase and Acetylcholinesterase